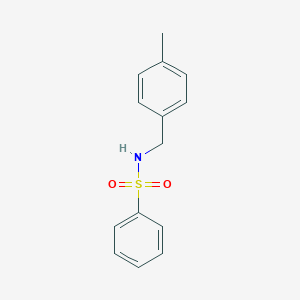
N-(4-methylbenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound's chemical formula is C15H17NO2S. It is synthesized through a nucleophilic substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride. This reaction is key to creating sulfonamides, which have been utilized in pharmaceuticals for decades .
Biological Applications
1. Antibiotic Properties:
Sulfonamides, including N-(4-methylbenzyl)benzenesulfonamide, are known as "sulfa drugs" and were among the first antibiotics discovered. They work by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. These properties make them effective against various infectious diseases such as malaria and tuberculosis .
2. Antitumor Activity:
Recent studies indicate that sulfonamides exhibit antitumor and anticancer activities. This compound has been identified as a potential candidate for further research in cancer therapies due to its ability to inhibit specific cellular pathways involved in tumor growth .
3. Kappa Opioid Receptor Antagonism:
This compound also features in studies related to kappa opioid receptors (KOR), where it acts as a selective antagonist. This property is significant in pain management and addiction therapy, as KOR antagonists can modulate pain perception without the addictive side effects associated with traditional opioids .
Structural Applications
1. Crystal Structure Analysis:
The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. The analysis reveals that the compound forms a three-dimensional network through N—H⋯O and C—H⋯π interactions, which are crucial for its stability and functionality .
2. Computational Studies:
Density Functional Theory (DFT) has been employed to investigate the molecular conformation and vibrational properties of this compound. The studies provide insights into the energy levels of molecular orbitals, which are essential for understanding the reactivity and interaction of the compound with biological targets .
Case Study 1: Antitumor Activity Evaluation
A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .
Case Study 2: KOR Antagonism Research
Research focusing on KOR antagonists highlighted the role of this compound in modulating pain responses in animal models. The findings support its development as a therapeutic agent for chronic pain management without the risk of addiction .
Propriétés
Numéro CAS |
839-51-0 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
Clé InChI |
LQIKCVXTGFSJOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















